molecular formula C14H10Cl2N2O3 B5722936 N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide

N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5722936
M. Wt: 325.1 g/mol
InChI Key: MXEHAMYLYDQCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in 1957 and has since been widely used in agriculture to control the growth of weeds. Diuron is a potent herbicide that is effective against a broad range of weeds, making it a popular choice among farmers.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the absorption of light and the conversion of light energy into chemical energy. By inhibiting photosynthesis, Diuron prevents the growth of weeds and algae.
Biochemical and Physiological Effects
Diuron has been found to have several biochemical and physiological effects on plants. It has been shown to reduce the amount of chlorophyll in plants, which is essential for photosynthesis. Diuron also affects the metabolism of plants, leading to the accumulation of toxic compounds and the disruption of normal cellular processes.

Advantages and Limitations for Lab Experiments

Diuron has several advantages for lab experiments. It is a potent herbicide that is effective against a broad range of weeds, making it a useful tool for studying plant physiology and ecology. Diuron is also relatively inexpensive and widely available, making it accessible to researchers. However, Diuron has some limitations for lab experiments. It can be toxic to some plant species, making it unsuitable for studying those species. Additionally, it can be difficult to control the concentration of Diuron in lab experiments, which can lead to inconsistent results.

Future Directions

For the study of Diuron include the development of new herbicides, the study of its environmental impact, and the study of its mechanism of action.

Synthesis Methods

The synthesis of Diuron involves the reaction of 2,3-dichloroaniline with methyl isocyanate, followed by nitration of the resulting product with nitric and sulfuric acid. The final product is then purified by recrystallization. The chemical formula of Diuron is C9H10Cl2N4O2, and its molecular weight is 233.11 g/mol.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties, and its scientific research application has been mainly focused on its use in agriculture. It has been used to control the growth of weeds in various crops, including cotton, soybeans, and sugarcane. Diuron has also been used to control the growth of algae in water bodies, such as lakes and ponds.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-9(4-2-7-12(8)18(20)21)14(19)17-11-6-3-5-10(15)13(11)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEHAMYLYDQCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide

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